molecular formula C10H13NO2 B1601150 Phenacetin-ethoxy-1-13C CAS No. 72156-72-0

Phenacetin-ethoxy-1-13C

Cat. No. B1601150
CAS RN: 72156-72-0
M. Wt: 180.21 g/mol
InChI Key: CPJSUEIXXCENMM-LBPDFUHNSA-N
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Description

Phenacetin-ethoxy-1-13C (PE-13C) is a synthetic compound that has been used in numerous scientific research applications. It is a derivative of phenacetin, an analgesic drug that has been used since the late 19th century. PE-13C has been used in various laboratory experiments and studies to gain insight into the biochemical and physiological effects of phenacetin.

Scientific Research Applications

Chemical Research

Phenacetin-ethoxy-1-13C is used in chemical research due to its unique properties. Its linear formula is CH3CONHC6H4O13CH2CH3 .

Clinical Mass Spectrometry

Phenacetin-ethoxy-1-13C is used in clinical mass spectrometry . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.

Metabolism Studies

This compound is used in metabolism studies . Metabolism is the set of life-sustaining chemical reactions in organisms. The study of these reactions reveals how the body uses food to fuel its activities and growth.

Metabolomics

Phenacetin-ethoxy-1-13C is used in metabolomics . Metabolomics is the scientific study of chemical processes involving metabolites, the small molecule intermediates and products of metabolism.

Biomarker for CYP 2E 1 Isoform Activity

Phenacetin is recognized as a biomarker of CYP 2E 1 isoform activity . This means it can be used to measure the activity of this specific enzyme in the body.

Drug Development and Testing

Phenacetin-ethoxy-1-13C can be used in drug development and testing. Its properties make it a useful compound in the development of new drugs and in the testing of existing ones .

Mechanism of Action

Target of Action

Phenacetin-ethoxy-1-13C is a derivative of phenacetin, a compound that has been used as an analgesic and antipyretic . The primary target of phenacetin and its derivatives is the cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins . Prostaglandins are lipid compounds that have diverse roles in the body, including mediating inflammation and pain.

Mode of Action

Phenacetin-ethoxy-1-13C, like phenacetin, inhibits the activity of the COX enzymes, thereby reducing the production of prostaglandins This results in decreased perception of pain and reduction of fever

Biochemical Pathways

The action of Phenacetin-ethoxy-1-13C affects the arachidonic acid pathway. By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. These molecules are involved in pain, fever, inflammation, and blood clotting. Therefore, the inhibition of this pathway leads to reduced pain and fever .

Pharmacokinetics

Phenacetin, the parent compound, is known to be well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver (primarily by n-hydroxylation and conjugation), and excreted in the urine . The presence of the carbon-13 label in Phenacetin-ethoxy-1-13C may allow for more precise tracking of these processes.

Result of Action

The molecular and cellular effects of Phenacetin-ethoxy-1-13C action would be a decrease in the production of prostaglandins, leading to a reduction in pain and fever. At the cellular level, this could involve decreased activity of COX enzymes and reduced signaling through prostaglandin receptors .

Action Environment

The action, efficacy, and stability of Phenacetin-ethoxy-1-13C can be influenced by various environmental factors. These could include the pH of the environment, the presence of other drugs or substances that can interact with Phenacetin-ethoxy-1-13C, and individual variations in drug metabolism and excretion. For example, conditions that alter liver function could impact the metabolism and hence the efficacy of Phenacetin-ethoxy-1-13C .

properties

IUPAC Name

N-(4-(113C)ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJSUEIXXCENMM-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH2]OC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483603
Record name Phenacetin-ethoxy-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72156-72-0
Record name Phenacetin-ethoxy-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72156-72-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Ethoxyaniline (40 g, 0.29 mol) and triethylamine (61 mL, 0.44 mol) were dissolved in dichloromethane (200 mL). Acetic anhydride (30 mL, 0.32 mol) was added in drops thereto, and the mixture was stirred for 1 h at 0° C. to room temperature. 1N hydrochloric acid solution was added, and the reaction mixture was extracted with ethyl acetate, washed with sodium chloride solution, and dried over anhydrous magnesium sulfate to give the title compound.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5.0 g of phenetylamine was dissolved in 50 ml of methylene chloride, and 7.0 ml of triethylamine and 3.6 ml of acetyl chloride were added to the solution at 0° C. The solution was stirred at room temperature for 2 hours, washed with water, aqueous solution of citric acid, and saturated aqueous solution of sodium chloride, and dried with anhydrous magnesium sulfate. After separating the desiccant by filtration, the solution was purified by silica gel column chromatography to obtain 5.52 g of N-acetylphenetylamine, which was white crystal (yield: 82%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.